Vipivotide tetraxetan Linker

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vipivotide tetraxetan Linker involves the conjugation of the PSMA-targeting ligand to lutetium-177. The ligand, PSMA-617, is synthesized through a series of peptide coupling reactions. The lutetium-177 is then chelated to the ligand using a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), under mild conditions to form the final radioconjugate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the PSMA-617 ligand, followed by radiolabeling with lutetium-177. The process requires stringent quality control measures to ensure the purity and stability of the final product. The radiolabeling is typically performed in a controlled environment to prevent contamination and ensure the safety of the personnel involved .

Chemical Reactions Analysis

Chelation Reaction with Lutetium-177

The linker’s bifunctional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety facilitates stable coordination with lutetium-177, forming the active radiopharmaceutical .

Reaction Conditions

-

Precursor : PSMA-617 (20 µL, 1 mg/mL)

-

Radionuclide : [<sup>177</sup>Lu]LuCl<sub>3</sub> in sodium acetate buffer (pH 4.5–5)

-

Additives : Gentisic acid (antioxidant), sodium ascorbate, DTPA (stabilizers)

Outcomes

| Parameter | Value | Source |

|---|---|---|

| Radiochemical yield | 91 ± 4% | |

| Radiochemical purity | 96.6 ± 0.7% | |

| Specific activity | 88 GBq/µmol |

The chelation is octadentate, ensuring high stability for therapeutic efficacy .

Binding Efficiency to PSMA-Expressing Cells

The linker’s urea-based pharmacophore (Glu-NH-CO-NH-Lys) ensures selective binding to PSMA. Competitive binding assays demonstrate concentration-dependent efficacy :

| Compound | PSMA<sup>+</sup> Cell Binding (10 nM) | PSMA<sup>+</sup> Cell Binding (100 nM) |

|---|---|---|

| PSMA-617 (DOTA) | 9% | 78% |

| Monomeric PSMA SMOL | 42% | 90% |

| Dimeric PSMA SMOL | 70% | 95% |

Dimerization improves binding avidity, though PSMA-617 remains the clinical standard .

Stability in Biological Matrices

Post-administration, the linker exhibits predictable behavior:

-

Metabolic fate : Lutetium-177 decays to stable hafnium-177, while the linker undergoes renal clearance .

Comparative Reactivity in Multimeric Systems

Bispecific conjugates combining PSMA-617 with GRPR antagonists (e.g., RM2) show enhanced tumor targeting:

| Conjugate | Radiochemical Purity | LogD (Octanol/PBS) |

|---|---|---|

| [<sup>177</sup>Lu]Lu-PSMA-617 | >95% | -1.2 |

| [<sup>177</sup>Lu]Lu-PSMA/RM2 | >95% | -0.8 |

The heterodimer’s moderate lipophilicity (-0.8) balances tumor uptake and systemic clearance .

Quality Control Parameters

Critical assessments for clinical batches include :

-

Radio-HPLC/radio-ITLC : Confirms purity >95%.

-

Endotoxin levels : <0.5 EU/mL.

-

Sterility : USP-compliant testing.

Scientific Research Applications

Key Applications

-

Radiopharmaceutical Development

- Prostate Cancer Treatment : The linker is crucial in synthesizing lutetium-177 vipivotide tetraxetan, a radiopharmaceutical approved for treating metastatic castration-resistant prostate cancer (mCRPC). This compound binds selectively to PSMA, allowing targeted delivery of beta radiation to tumor cells, thereby inducing cell death through DNA damage caused by radiation exposure .

- Mechanism of Action : The linker acts as a bridge between the PSMA-targeting ligand (PSMA-617) and the radioactive isotope lutetium-177. This structure enables the precise targeting of cancer cells while minimizing damage to surrounding healthy tissues.

-

Clinical Trials and Efficacy

- VISION Trial : In this pivotal Phase 3 trial, lutetium-177 vipivotide tetraxetan demonstrated significant improvements in overall survival and progression-free survival compared to standard care alone. Patients receiving this treatment had a median overall survival of 15.3 months versus 11.3 months for those receiving standard care .

- TheraP Trial : This study compared lutetium-177 vipivotide tetraxetan with cabazitaxel in patients with mCRPC who had progressed after docetaxel treatment. The results indicated a higher PSA response rate in patients treated with lutetium-177 .

- Lutetium-177 Vipivotide Tetraxetan in mCRPC

- Comparative Effectiveness Research

Mechanism of Action

Vipivotide tetraxetan Linker exerts its effects through a targeted radioligand therapy mechanism. The PSMA-targeting ligand binds specifically to PSMA-expressing tumor cells. Upon binding, the beta-emitting radioisotope lutetium-177 delivers localized radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .

Comparison with Similar Compounds

Similar Compounds

177 Lu-PNT2002: Another radioligand therapy targeting PSMA-positive prostate cancer.

177 Lu-PSMA-I&T: A similar compound used in radioligand therapy for prostate cancer.

Uniqueness

Vipivotide tetraxetan Linker is unique due to its high specificity for PSMA and its ability to deliver targeted beta radiation to tumor cells. This specificity reduces off-target effects and enhances the therapeutic efficacy. Additionally, the use of lutetium-177 provides a favorable balance between radiation dose and penetration depth, making it effective for treating metastatic lesions .

Biological Activity

Vipivotide tetraxetan, also known as PSMA-617, is a synthetic organic compound primarily used in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety profile based on various studies and clinical trials.

Vipivotide tetraxetan is characterized by its DOTA moiety, which serves as a radionuclide-chelating domain. The compound targets PSMA, an enzyme expressed on the surface of prostate cancer cells, facilitating targeted radiotherapy through the delivery of the radioactive isotope Lutetium-177 ().

Pharmacokinetics

The pharmacokinetic profile of lutetium Lu-177 vipivotide tetraxetan reveals significant insights into its distribution and metabolism:

- Maximum Blood Concentration : After intravenous administration, the mean maximum blood concentration is approximately 6.58 ng/mL.

- Volume of Distribution : The mean volume of distribution is reported to be 123 L, indicating extensive distribution to various tissues including the liver, kidneys, and bone marrow within 2.5 hours post-administration.

- Plasma Protein Binding : The compound exhibits 60-70% binding to human plasma proteins, which may influence its therapeutic efficacy and safety profile .

Phase III VISION Trial

The pivotal VISION trial (NCT03511664) assessed the efficacy of lutetium Lu-177 vipivotide tetraxetan in patients with progressive PSMA-positive mCRPC who had previously undergone standard treatments:

- Overall Survival (OS) : The median OS was significantly longer in patients receiving lutetium Lu-177 plus best standard of care (BSoC) compared to those receiving BSoC alone (15.3 vs. 11.3 months; , ).

- Radiographic Progression-Free Survival (rPFS) : Median rPFS was also improved (8.7 months vs. 3.4 months; , ).

- Overall Response Rate : The overall response rate was markedly higher in the treatment group (30% vs. 2%; ) .

Phase II Trials

Additional studies have reinforced these findings:

- In the TheraP trial (NCT03392428), lutetium Lu-177 demonstrated superior PSA response rates compared to cabazitaxel in patients who had progressed after docetaxel treatment.

- A PSA reduction of ≥50% was observed in 64% of patients treated with lutetium Lu-177 .

Safety Profile

The safety profile of vipivotide tetraxetan has been evaluated across multiple clinical trials:

- Common adverse effects include fatigue (43.1%), dry mouth (38.8%), and nausea (35.3%).

- Grade 3 or higher toxicities were reported in approximately 33% of patients treated with lutetium Lu-177, with hematologic toxicities such as anemia and thrombocytopenia being notable .

Case Studies

- Pilot Study : A small pilot study involving symptomatic mCRPC patients demonstrated significant PSA reductions, with a ≥50% reduction observed in five out of fourteen patients.

- Multicenter Analysis : A retrospective analysis involving 145 patients indicated a biochemical response rate of 45%, with median survival extending significantly beyond historical controls .

Q & A

Basic Research Questions

Q. How does the structural design of vipivotide tetraxetan linker influence its stability and target-binding efficiency in radiopharmaceutical applications?

The linker’s core structure includes a tetraazacyclic DOTA chelator (for radionuclide binding) and a peptide-based targeting moiety (e.g., PSMA-617). Stability is determined by the chelator’s ability to form stable complexes with isotopes like lutetium-177 (β-emitter) . For example, the DOTA moiety’s four carboxylate groups coordinate with metal ions, while the peptide linker ensures PSMA-specific targeting. Methodologically, stability can be assessed via in vitro radiolabeling efficiency assays (e.g., >95% labeling at 37°C for 30 minutes) and serum stability tests (e.g., <5% free isotope after 48 hours) .

Q. What experimental approaches validate the specificity of this compound for PSMA-expressing cancer cells?

Use competitive binding assays with PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines. Radiolabeled linker (e.g., ¹⁷⁷Lu-vipivotide tetraxetan) is incubated with cells, and uptake is quantified via gamma counting or autoradiography. Specificity is confirmed by >10-fold higher uptake in PSMA-positive cells and inhibition with excess PSMA ligand (e.g., 2-PMPA) .

Q. How is the chelation efficiency of this compound optimized for different radionuclides?

Optimization involves varying pH (3.5–5.5), temperature (25–95°C), and molar ratios (chelator:isotope = 1:1 to 1:5). For lutetium-177, >98% labeling efficiency is achieved at 95°C for 30 minutes in ammonium acetate buffer (pH 4.5). Comparative studies with isotopes like actinium-225 may require longer reaction times or higher molar ratios due to larger ionic radii .

Advanced Research Questions

Q. How do pharmacokinetic parameters (e.g., AUC, half-life) of ¹⁷⁷Lu-vipivotide tetraxetan inform dosing regimens in clinical trials?

Key parameters from phase III trials include:

Q. What methodologies resolve contradictions in tumor uptake vs. off-target toxicity across preclinical studies?

Discrepancies arise from variations in PSMA expression models or dosimetry calculations. Use in vivo SPECT/CT imaging to correlate tumor absorbed dose (Gy/MBq) with histologic validation of PSMA expression. For toxicity, compare biodistribution in murine xenografts (high PSMA) vs. non-target tissues (e.g., salivary glands) and adjust linker-peptide affinity via structure-activity relationship (SAR) studies .

Q. How are long-term renal and hematologic toxicities monitored in patients receiving ¹⁷⁷Lu-vipivotide tetraxetan?

Implement glomerular filtration rate (GFR) monitoring pre/post-therapy and analyze urinary excretion of free isotopes. In the VISION trial, 32% of patients experienced grade 3–4 anemia, and 3% had acute kidney injury. Mitigation strategies include hydration protocols and dose adjustments for baseline GFR <54 mL/min .

Q. Data Contradictions and Resolution

- Contradiction : Some studies report 85% tumor detection via PSMA-PET , while others note false negatives in low-PSMA metastases.

Resolution : Standardize imaging protocols (e.g., ¹⁶⁸Ga-PSMA-11 PET at 60 minutes post-injection) and use hybrid biopsies to validate PSMA expression . - Contradiction : Preclinical models show minimal myelosuppression, yet clinical trials report 8% grade 3–4 thrombocytopenia.

Resolution : Incorporate humanized mouse models with functional bone marrow niches to better predict hematologic toxicity .

Properties

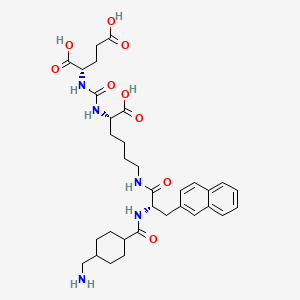

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-MOTXCXSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.